molecular formula C10H9BrF3IO B14068658 1-(3-Bromopropyl)-3-iodo-5-(trifluoromethoxy)benzene

1-(3-Bromopropyl)-3-iodo-5-(trifluoromethoxy)benzene

Cat. No.: B14068658
M. Wt: 408.98 g/mol
InChI Key: VJBQBLUMQYTSBN-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-3-iodo-5-(trifluoromethoxy)benzene is an organic compound with the molecular formula C10H10BrF3IO It is a halogenated aromatic compound that features both bromine and iodine substituents on a benzene ring, along with a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromopropyl)-3-iodo-5-(trifluoromethoxy)benzene typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a suitable benzene derivative, followed by iodination and the introduction of the trifluoromethoxy group. The reaction conditions often require the use of strong acids or bases, along with specific catalysts to facilitate the halogenation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)-3-iodo-5-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various organometallic reagents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(3-Bromopropyl)-3-iodo-5-(trifluoromethoxy)benzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the effects of halogenated aromatics on biological systems.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(3-Bromopropyl)-3-iodo-5-(trifluoromethoxy)benzene exerts its effects depends on the specific application. In chemical reactions, the presence of halogen atoms can influence the reactivity and selectivity of the compound. The trifluoromethoxy group can also affect the electronic properties of the benzene ring, making it more or less reactive towards certain reagents. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through halogen bonding or other interactions.

Comparison with Similar Compounds

1-(3-Bromopropyl)-3-iodo-5-(trifluoromethoxy)benzene can be compared with other halogenated aromatic compounds, such as:

    1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: This compound lacks the iodine substituent but has a similar trifluoromethyl group.

    1-Bromo-3,5-bis(trifluoromethyl)benzene: This compound has two trifluoromethyl groups and a bromine atom, making it more electron-withdrawing.

    1-Bromo-2-(trifluoromethoxy)benzene: This compound has a similar trifluoromethoxy group but lacks the iodine and additional bromine substituents.

The uniqueness of this compound lies in its combination of bromine, iodine, and trifluoromethoxy groups, which can impart distinct reactivity and properties compared to other similar compounds.

Properties

Molecular Formula

C10H9BrF3IO

Molecular Weight

408.98 g/mol

IUPAC Name

1-(3-bromopropyl)-3-iodo-5-(trifluoromethoxy)benzene

InChI

InChI=1S/C10H9BrF3IO/c11-3-1-2-7-4-8(15)6-9(5-7)16-10(12,13)14/h4-6H,1-3H2

InChI Key

VJBQBLUMQYTSBN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1OC(F)(F)F)I)CCCBr

Origin of Product

United States

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